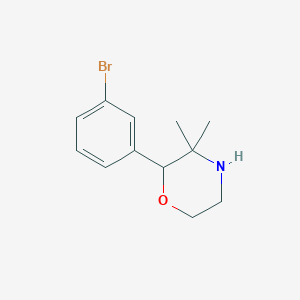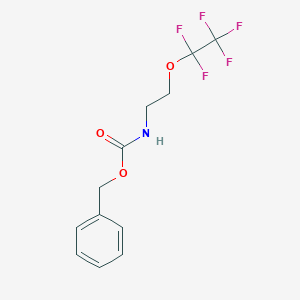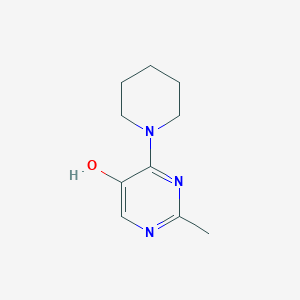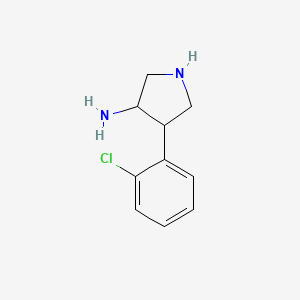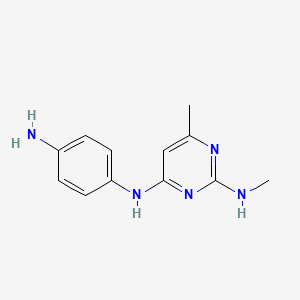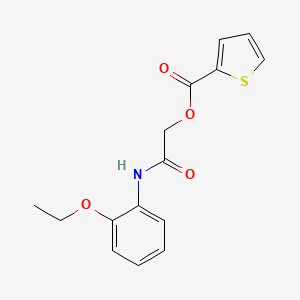
3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound that features both azetidine and imidazolidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione typically involves the aza-Michael addition reaction. This method is efficient for constructing C–N bonds in various highly functional organic compounds . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods: For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available and low-cost starting materials, such as benzylamine, and employs green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by molecular iodine under microwave irradiation.
Reduction: Commonly involves the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Molecular iodine, microwave irradiation.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s azetidine and imidazolidine rings enable it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Azetidine: A four-membered nitrogen-containing ring known for its biological activity.
Imidazole: A five-membered ring containing two nitrogen atoms, widely used in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring with significant pharmacological properties.
Uniqueness: 3-(Azetidin-3-yl)-1-methylimidazolidine-2,4-dione is unique due to its combination of azetidine and imidazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile pharmacophore in drug development .
Propiedades
Fórmula molecular |
C7H11N3O2 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O2/c1-9-4-6(11)10(7(9)12)5-2-8-3-5/h5,8H,2-4H2,1H3 |
Clave InChI |
UPTRLUSYPVOLDN-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









